Physalin H

Beschreibung

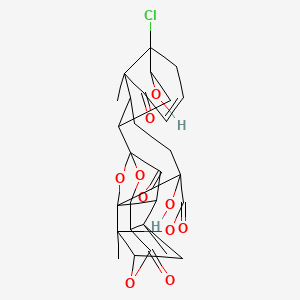

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70241-09-7 |

|---|---|

Molekularformel |

C28H31ClO10 |

Molekulargewicht |

563.0 g/mol |

IUPAC-Name |

(1R,2S,5S,8S,9S,14R,15R,17R,18R,21S,24R,26S,27R)-14-chloro-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H31ClO10/c1-22-10-17-24(3)28-18(22)19(32)27(39-28,36-11-14(22)20(33)37-17)13-9-16(31)25(29)7-4-5-15(30)23(25,2)12(13)6-8-26(28,35)21(34)38-24/h4-5,12-14,16-18,31,35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18+,22+,23-,24-,25-,26+,27+,28-/m0/s1 |

InChI-Schlüssel |

YNEPXUIPALKHAU-URURCIEQSA-N |

Isomerische SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)Cl)O)OC[C@H]2C(=O)O3)C |

Kanonische SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C |

melting_point |

238-240°C |

Physikalische Beschreibung |

Solid |

Synonyme |

6,7-dehydrophysalin H 6-deoxyphysalin H physalin H |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Activity of Physalin H: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Properties and Mechanisms of a Promising Natural Compound from Physalis angulata

Introduction

Physalin H, a steroidal lactone belonging to the withanolide class of natural products, is a key bioactive constituent of Physalis angulata, a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its immunomodulatory, anti-inflammatory, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound. We will delve into the molecular mechanisms underlying its effects, present quantitative data from various studies, and provide detailed experimental protocols for key assays, supplemented with visual diagrams of the signaling pathways involved.

Immunomodulatory and Anti-inflammatory Activities

This compound has demonstrated significant immunomodulatory and anti-inflammatory effects in both in vitro and in vivo models.[2][3] Its primary mechanisms of action in this context involve the modulation of T-cell activity and the inhibition of pro-inflammatory signaling pathways.

T-Cell Proliferation and Cytokine Modulation

This compound has been shown to inhibit the proliferation of T-cells induced by mitogens such as concanavalin A (ConA) and in mixed lymphocyte reactions (MLR), primarily by arresting the cell cycle in the G1 phase.[2] This anti-proliferative effect is accompanied by a significant modulation of cytokine production. Specifically, this compound has been observed to decrease the secretion of Th1-associated cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-γ), while concurrently increasing the production of Th2-associated cytokines like IL-4 and IL-10.[4] This suggests that this compound can modulate the Th1/Th2 balance, a critical aspect of immune regulation.[4] Furthermore, this compound has been shown to induce the expression of Heme Oxygenase-1 (HO-1) in T-cells, a protein known for its cytoprotective and anti-inflammatory properties.[2][4]

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound, along with other physalins, has been shown to suppress the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB.[5][7] This prevents the translocation of the active NF-κB dimer (RelA/p50) to the nucleus, thereby inhibiting the transcription of its target genes.[5][7] The downstream effects of NF-κB inhibition by this compound include a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (IL-1β, IL-6, IL-12) and tumor necrosis factor (TNF).[4][5]

Activation of the KEAP1/NRF2 Pathway

Recent studies have elucidated another important anti-inflammatory mechanism of this compound involving the activation of the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][8] The NRF2 pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to impede the interaction between NRF2 and its inhibitor KEAP1, which leads to the stabilization and nuclear translocation of NRF2.[8] In the nucleus, NRF2 activates the transcription of antioxidant and cytoprotective genes, thereby regulating the redox system and exerting anti-inflammatory effects.[8] This mechanism has been implicated in the amelioration of lipopolysaccharide (LPS)-induced acute lung injury by this compound.[8]

Cytotoxic and Anticancer Activities

This compound, alongside other withanolides isolated from Physalis angulata, has demonstrated cytotoxic activities against various cancer cell lines.[1][9] While the precise mechanisms are still under investigation, the inhibition of key signaling pathways involved in cancer cell proliferation and survival appears to be a primary mode of action.

Inhibition of the Hedgehog Signaling Pathway

One of the identified mechanisms for the anticancer activity of this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[10] The Hh pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers. This compound has been shown to suppress the expression of Hh proteins, which in turn prevents their binding to the Patched (PTCH) receptor.[10] This leads to the inhibition of the Smoothened (SMO) protein, allowing the SUFU-containing complex to process GLI proteins into their transcriptional repressor forms.[10] Consequently, the binding of the transcriptional activator GLI1 to its DNA binding domain is disrupted, leading to the downregulation of Hh target genes such as PTCH and the anti-apoptotic gene Bcl-2.[10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

| Activity | Cell Line/Model | Parameter | Value | Reference |

| Cytotoxicity | A-549 (Human Lung Adenocarcinoma) | IC50 | 1.9-20.2 µmol/L (for a range of physalins including H) | [9] |

| Agr-QS Inhibition | S. aureus | IC50 | 17.1 µM | [11] |

Note: The available quantitative data specifically for this compound is limited in the reviewed literature. Many studies report data for a mixture of physalins or focus on other physalins like B and F.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, p388) in 96-well plates at a density of 5 x 104 cells/mL and incubate for 24 hours.[1][9]

-

Treatment: Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound for 24 hours.[12]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, NF-κB p65, NRF2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the immunosuppressive activity of this compound on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. florajournal.com [florajournal.com]

- 7. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates LPS-induced acute lung injury via KEAP1/NRF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, physalin B, and isophysalin B suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Physalin H

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) of Physalin H, a complex secosteroid natural product isolated from plants of the Physalis genus. This compound has garnered significant scientific interest due to its potent and diverse biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects. This guide summarizes the quantitative data, details key experimental methodologies, and visualizes the molecular pathways and structural correlations that define its therapeutic potential.

Biological Activities of this compound

This compound demonstrates a range of biological effects, primarily centered on the modulation of critical cellular signaling pathways involved in cancer and inflammation.

-

Anticancer and Cytotoxic Activity: The most prominent anticancer mechanism of this compound is its potent inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[1][2][3] this compound acts by inhibiting the G-protein coupled receptor Smoothened (SMO) and ultimately disrupting the binding of the transcription factor GLI1 to its DNA domain.[1][2][3][4] This leads to the downregulation of Hh target genes like PTCH and Bcl-2, resulting in cytotoxic effects against cancer cell lines with hyperactive Hh signaling.[1][3]

-

Immunosuppressive and Anti-inflammatory Activity: this compound exhibits significant immunosuppressive properties, primarily targeting T lymphocytes. It dose-dependently inhibits T-cell proliferation by arresting the cell cycle in the G1 phase.[5] Furthermore, it modulates the balance of T-helper cell cytokines, suppressing pro-inflammatory Th1 cytokines while promoting anti-inflammatory Th2 cytokines.[5] A key mechanism in its immunomodulatory effect is the induction of Heme oxygenase-1 (HO-1), a protein with cytoprotective and anti-inflammatory functions.[5][6] Like other physalins, it is also implicated in the inhibition of the NF-κB signaling pathway, a central mediator of inflammation, which prevents the production of pro-inflammatory molecules such as nitric oxide (NO) and various interleukins.[6][7]

-

Other Activities: Beyond its primary roles, this compound has shown potential as a chemopreventive agent by strongly inducing quinone reductase, an enzyme involved in detoxification.[8] Recent studies have also identified it as a modulator of the accessory gene regulator (Agr) quorum-sensing system in Staphylococcus aureus, suggesting a potential role as an anti-virulence agent.[9]

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various assays. The following tables summarize the key inhibitory and cytotoxic concentrations, providing a basis for comparison with other physalins.

Table 1: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Assay Type | Metric | Value (μM) | Reference |

|---|---|---|---|---|

| PANC-1 (Pancreatic Cancer) | Cytotoxicity | IC₅₀ | 5.7 | [4] |

| DU145 (Prostate Cancer) | Cytotoxicity | IC₅₀ | 6.8 |[4] |

Table 2: Hedgehog Signaling Inhibitory Activity of Physalins

| Compound | Assay Type | Metric | Value (μM) | Reference |

|---|---|---|---|---|

| This compound | GLI1 Transcription | IC₅₀ | 0.7 | [3][4] |

| Physalin G (Inactive Analogue) | GLI1 Transcription | IC₅₀ | 47.1 |[3] |

Table 3: Other Biological Activities of this compound

| Activity | Assay System | Metric | Value | Reference |

|---|---|---|---|---|

| Quinone Reductase Induction | Hepa 1c1c7 cells | Induction Ratio | 3.74 | [8] |

| Leishmanicidal Activity | Leishmania major | Cytotoxicity | - | [9][10] |

| T-Cell Proliferation | ConA-induced T-cells | Inhibition | Dose-dependent |[5] |

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies on a wide range of this compound derivatives are limited, analysis of its structure in comparison to other physalins provides critical insights.

The key determinant for the potent Hedgehog inhibitory activity of this compound appears to reside in the western portion ("left side") of the molecule. This is strongly supported by the observation that Physalin G, which shares a similar structure on the eastern side ("right side") but differs on the left, is approximately 67-fold less active in inhibiting GLI1 transcription.[3] This suggests that the specific stereochemistry and functional groups in the A and B rings of this compound are crucial for its interaction with targets in the Hh pathway.

In the context of its anti-quorum sensing activity, molecular dynamics simulations suggest that the carbonyl oxygens at the C-1 and C-15 positions are critical for binding to the DNA-binding site of the AgrA protein in S. aureus.[9] This interaction is proposed to anchor the molecule and inhibit the protein's function.[9]

For the broader class of physalins, features like a 5β,6β-epoxy moiety are often associated with potent cytotoxic activity.[11] The presence and orientation of hydroxyl and epoxy groups across the steroidal backbone are fundamental to the diverse biological profiles observed within this chemical class.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by intervening in specific signaling cascades.

4.1 Hedgehog Pathway Inhibition

In cancer cells with an overactive Hedgehog pathway, the ligand (Hh) binds to the Patched (PTCH) receptor, relieving its inhibition of Smoothened (SMO). Activated SMO prevents the processing of GLI transcription factors into their repressor forms. The active form of GLI (GLI1) then translocates to the nucleus to initiate the transcription of target genes that promote cell survival and proliferation. This compound inhibits this pathway, leading to the suppression of these target genes.[1][2]

4.2 T-Cell Immunosuppression

This compound suppresses the immune response by directly affecting T-cell function. It blocks T-cell activation and proliferation, a process normally initiated by antigens. This is accompanied by a shift in cytokine production, decreasing pro-inflammatory signals and increasing anti-inflammatory signals, and the induction of the protective enzyme HO-1.[5]

Key Experimental Protocols

The characterization of this compound relies on a suite of standardized biological assays. Below are methodologies for key experiments.

5.1 In Vitro Cytotoxicity Assay (MTT Protocol)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., PANC-1) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.

-

5.2 Hedgehog Signaling Inhibition (GLI-Luciferase Reporter Assay)

-

Principle: This assay uses a cell line (e.g., Shh-LIGHT2) that is stably transfected with a plasmid containing a GLI-responsive promoter upstream of a firefly luciferase reporter gene. Inhibition of the Hh pathway results in a decrease in luciferase expression and, consequently, a reduced luminescent signal.

-

Methodology:

-

Cell Seeding: Reporter cells are seeded in a 96-well plate.

-

Pathway Activation & Treatment: The Hh pathway is activated using a Smoothened agonist (e.g., SAG) or conditioned medium containing the Shh ligand. Simultaneously, cells are treated with various concentrations of this compound.

-

Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.

-

Cell Lysis & Luciferase Reaction: Cells are lysed, and a luciferase substrate (e.g., D-luciferin) is added.

-

Luminescence Measurement: The luminescent signal is measured using a luminometer.

-

Data Analysis: The signal is normalized to a control (e.g., Renilla luciferase or total protein), and the IC₅₀ for GLI1 transcription inhibition is calculated.

-

5.3 GLI1-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Principle: EMSA is used to detect protein-DNA interactions. A radiolabeled or fluorescently-labeled DNA probe containing the GLI1 binding consensus sequence is incubated with nuclear extracts containing GLI1. If GLI1 binds to the probe, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe.

-

Methodology:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells overexpressing GLI1.

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the GLI1 binding site is end-labeled with ³²P-ATP or a fluorescent dye.

-

Binding Reaction: Labeled probe is incubated with the nuclear extract in the presence or absence of this compound. A non-specific competitor DNA is often included to prevent non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged (for fluorescence) to visualize the bands corresponding to the free probe and the GLI1-DNA complex. A reduction in the intensity of the shifted band in the presence of this compound indicates disruption of the GLI1-DNA interaction.[3]

-

Conclusion

This compound is a potent natural product with a well-defined mechanism of action as a Hedgehog signaling inhibitor and a T-cell immunosuppressant. Structure-activity relationship analyses indicate that the western portion of its complex steroidal structure is paramount for its anticancer activity, while specific carbonyl groups are key for other interactions, such as its anti-quorum sensing effects. The detailed understanding of its biological activities and the availability of robust experimental protocols make this compound a compelling lead compound for the development of novel therapeutics in oncology and immunology. Future work should focus on the synthesis of targeted derivatives to further probe the SAR and optimize its drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - this compound from Solanum nigrum as an Hh signaling inhibitor blocks GLI1–DNA-complex formation [beilstein-journals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Investigation of the immunosuppressive activity of this compound on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 7. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, physalin B, and isophysalin B suppress the quorum-sensing function of Staphylococcus aureus by binding to AgrA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | gp120/CD4 | Antifection | Autophagy | TargetMol [targetmol.com]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Anti-inflammatory Effects of Physalin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Physalin H, a natural seco-steroid isolated from plants of the Physalis genus. The document outlines the key molecular mechanisms, summarizes the observed effects on inflammatory mediators, and provides detailed experimental protocols for the assays used to characterize its activity.

Core Findings on Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, have shown that this compound can effectively suppress the production of pro-inflammatory cytokines and activate cellular antioxidant responses.

Data Presentation: Summary of In Vitro Effects

| Target Molecule/Pathway | Cell Line | Stimulant | Observed Effect of this compound | Reference |

| Pro-inflammatory Cytokines | ||||

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages | LPS | Significant suppression of release | [1] |

| Interleukin-1beta (IL-1β) | Macrophages | LPS | Significant suppression of release | [1] |

| Interleukin-6 (IL-6) | Macrophages | LPS | Significant suppression of release | [1] |

| Signaling Pathways | ||||

| KEAP1/NRF2 Pathway | Macrophages | LPS | Upregulation of the NRF2 pathway | [1] |

| NF-κB Pathway | T-cells | ConA | Modulation of Th1/Th2 cytokine balance, suggesting NF-κB influence |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting at least two critical signaling cascades: the NF-κB and the KEAP1/NRF2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. While direct inhibition of NF-κB by this compound is still under detailed investigation, its ability to suppress the production of these downstream cytokines strongly suggests a modulatory role on this pathway.

References

Physalin H: A Technical Guide to its Natural Sources, Extraction, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Physalin H, a naturally occurring seco-steroid, has garnered significant attention within the scientific community for its potent biological activities, including immunosuppressive and anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and protocols for key biological assays. Quantitative data is presented in structured tables for ease of comparison, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Solanaceae family, commonly known as the nightshade family. The principal species identified as sources of this compound are:

-

Physalis angulata : This annual herb is a well-documented source of this compound, where it has been isolated from the whole plant, including the leaves and stems.[1]

-

Physalis minima : Also known as the pygmy groundcherry, this plant has been reported to contain this compound.[2]

-

Solanum nigrum : Commonly referred to as black nightshade, this species has also been identified as a natural source of this compound.[3]

While other species of the Physalis genus are rich in various physalins, the specific presence and yield of this compound can vary.

Extraction and Purification of this compound

The isolation of this compound from its natural plant sources is a multi-step process involving extraction with organic solvents followed by chromatographic purification.

General Extraction Protocol

A common method for the extraction of physalins, including this compound, from plant material is as follows:

-

Preparation of Plant Material : The plant material (e.g., dried and powdered whole plant, leaves, or stems) is collected and prepared for extraction.

-

Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol are frequently used for the initial extraction.[4][5] This can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[4][6]

-

Concentration : The resulting extract is concentrated under reduced pressure to yield a crude syrup or residue.[4]

-

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves successive partitioning with solvents of increasing polarity, such as hexane, chloroform or ethyl acetate, and n-butanol.[2] this compound, being of intermediate polarity, is often found in the ethyl acetate fraction.[2]

Chromatographic Purification

Following solvent extraction and partitioning, the enriched fraction containing this compound is subjected to one or more chromatographic techniques for final purification.

-

Column Chromatography : The enriched fraction is typically first purified by column chromatography over silica gel.[2] A gradient elution system, for example, with increasing proportions of methanol in chloroform, is used to separate the different physalins.[7]

-

High-Performance Liquid Chromatography (HPLC) : For final purification to obtain high-purity this compound, preparative or semi-preparative reverse-phase HPLC is employed.[2][8] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[9]

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Quantitative Data

The concentration of this compound and other physalins can vary significantly depending on the plant species, the part of the plant used, and its stage of maturity.

| Plant Species | Plant Part | Compound | Content (% w/w or other units) | Reference |

| Physalis minima | - | This compound | 0.101% w/w | [10] |

| Physalis alkekengi | Immature Calyx | Physalin D | 0.7880 ± 0.0612% | [8][11] |

| Physalis alkekengi | Mature Calyx | Physalin D | 0.2028 ± 0.016% | [8][11] |

| Physalis alkekengi | Immature Fruits | Physalin D | 0.0992 ± 0.0083% | [8][11] |

| Physalis alkekengi | Mature Fruits | Physalin D | 0.0259 ± 0.0021% | [8][11] |

Table 1: Quantitative content of this compound and a related physalin in different natural sources.

Experimental Protocols

This compound has been investigated for several biological activities. Below are detailed protocols for key experiments.

Immunosuppressive Activity Assays

This compound has been shown to possess significant immunosuppressive properties, particularly on T lymphocytes.[1]

This assay evaluates the effect of this compound on the proliferation of T-cells stimulated by the mitogen Concanavalin A (ConA).

-

Cell Preparation : Spleen cells are harvested from mice (e.g., BALB/c) and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.

-

Assay Setup : Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well.

-

Treatment : this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. A vehicle control is also included.

-

Stimulation : Concanavalin A is added to each well at a final concentration of 5 µg/mL to stimulate T-cell proliferation.

-

Incubation : The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assessment : Cell proliferation is measured using a standard method, such as the MTT assay or by incorporating a radiolabeled thymidine analog (e.g., [3H]-thymidine) during the final hours of incubation, followed by scintillation counting.

-

Data Analysis : The percentage of inhibition of proliferation is calculated relative to the stimulated control wells. The IC50 value, the concentration of this compound that causes 50% inhibition, is then determined.

The MLR assay assesses the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

-

Cell Preparation : Responder splenocytes are prepared from one strain of mice (e.g., BALB/c), and stimulator splenocytes are prepared from a different, allogeneic strain (e.g., C57BL/6). The stimulator cells are treated with mitomycin C to prevent their own proliferation.

-

Assay Setup : Responder cells (2.5 x 10^5 cells/well) and stimulator cells (5 x 10^5 cells/well) are co-cultured in a 96-well plate.

-

Treatment : this compound is added to the wells at various concentrations.

-

Incubation : The plate is incubated for 4-5 days.

-

Proliferation Assessment : T-cell proliferation is measured as described in the ConA-induced proliferation assay.

-

Data Analysis : The IC50 value for the inhibition of the mixed lymphocyte reaction is calculated.

| Assay | Effect of this compound | IC50 Values | Reference |

| ConA-induced T-cell proliferation | Inhibition | - | [1] |

| Mixed Lymphocyte Reaction (MLR) | Inhibition | - | [1] |

| Delayed-Type Hypersensitivity (DTH) | Suppression of CD4+ T cell-mediated reactions | Dose-dependent | [1] |

Table 2: Summary of the immunosuppressive activities of this compound.

Hedgehog Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[3]

This cell-based assay is used to screen for inhibitors of the Hh pathway by measuring the transcriptional activity of GLI1, a key transcription factor in the pathway.

-

Cell Line : A suitable cell line (e.g., NIH-3T3) is stably transfected with a plasmid containing a GLI1-responsive promoter driving the expression of a reporter gene, such as firefly luciferase.

-

Assay Setup : The engineered cells are seeded in a 96-well plate.

-

Treatment : Cells are treated with various concentrations of this compound.

-

Pathway Activation : The Hh pathway can be activated by adding a Smoothened (Smo) agonist, such as SAG, or by using a cell line with a constitutively active Hh pathway.

-

Incubation : The plate is incubated for 24-48 hours.

-

Luciferase Measurement : A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to GLI1 transcriptional activity, is measured using a luminometer.

-

Data Analysis : The inhibitory effect of this compound on GLI1 activity is determined, and the IC50 value is calculated.

This technique is used to confirm the inhibitory effect of this compound on the Hh pathway by examining the expression levels of downstream target proteins.

-

Cell Culture and Treatment : A cancer cell line with an active Hh pathway (e.g., PANC-1 or DU145) is treated with this compound for a specified period.

-

Protein Extraction : Total cellular proteins are extracted from the treated and control cells.

-

SDS-PAGE and Western Blotting : The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunodetection : The membrane is probed with primary antibodies specific for Hh target proteins, such as Patched (PTCH) and BCL2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of this compound on protein expression.

EMSA is performed to determine if this compound directly interferes with the binding of the GLI1 transcription factor to its DNA consensus sequence.

-

Probe Preparation : A short DNA probe containing the GLI1 binding site is synthesized and labeled (e.g., with biotin or a radioactive isotope).

-

Binding Reaction : The labeled probe is incubated with a source of GLI1 protein (e.g., nuclear extract from Hh-activated cells) in the presence or absence of this compound.

-

Electrophoresis : The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

-

Detection : The position of the labeled probe is detected. A "shift" in the mobility of the probe indicates the formation of a GLI1-DNA complex.

-

Analysis : A reduction in the shifted band in the presence of this compound suggests that it disrupts the formation of the GLI1-DNA complex.[3]

| Assay | Effect of this compound | IC50 Values | Reference |

| GLI1 Transcriptional Activity | Inhibition | 0.7 µM | [3] |

| Cytotoxicity (PANC-1 cells) | Cytotoxic | 5.7 µM | [3] |

| Cytotoxicity (DU145 cells) | Cytotoxic | 6.8 µM | [3] |

| GLI1-DNA Complex Formation | Disruption | - | [3] |

Table 3: Inhibitory effects of this compound on the Hedgehog signaling pathway.

The inhibitory action of this compound on the Hedgehog signaling pathway is depicted in the following diagram.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and compiled data serve as a valuable resource for further investigation into the therapeutic potential of this promising natural compound.

References

- 1. Investigation of the immunosuppressive activity of this compound on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Optimized Extraction and Component Identification of Physalis alkekengi L. Calyx Polyphenols and Antioxidant Dynamics During Thermal Processing | MDPI [mdpi.com]

- 7. CN102633861A - Preparation method of physalin B - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Immunomodulatory Properties of Physalin H on T Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin H, a seco-steroid isolated from Physalis angulata, has demonstrated significant immunomodulatory and immunosuppressive activities, particularly targeting T lymphocytes. This technical guide provides a comprehensive overview of the effects of this compound on T-cell function, including its impact on proliferation, cell cycle progression, cytokine secretion, and the induction of cytoprotective enzymes. Detailed experimental protocols and an exploration of the potential signaling pathways involved are presented to facilitate further research and drug development efforts in the field of immunology and autoimmune disease.

Introduction

T lymphocytes are central players in the adaptive immune response, orchestrating cellular and humoral immunity. Dysregulation of T-cell activity is a hallmark of various autoimmune diseases and inflammatory conditions. Consequently, identifying and characterizing novel compounds that can modulate T-cell function is of significant therapeutic interest. This compound, a natural compound, has emerged as a promising candidate with potent immunosuppressive properties. This document synthesizes the current knowledge on the immunomodulatory effects of this compound on T lymphocytes, providing a detailed technical resource for the scientific community.

Effects of this compound on T Lymphocyte Function

Inhibition of T Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of T lymphocytes in a dose-dependent manner. This effect has been observed in response to stimulation with the mitogen Concanavalin A (ConA) and in mixed lymphocyte reactions (MLR), which mimic the alloantigen recognition that occurs during transplant rejection.[1][2][3][4][5]

Table 1: Inhibitory Effect of this compound on T Lymphocyte Proliferation

| Assay Type | Stimulant | Organism | IC50 (µg/mL) | Reference |

| T-cell Proliferation | Concanavalin A | Mouse | ~1.5 | [1][2][4] |

| Mixed Lymphocyte Reaction (MLR) | Allogeneic Splenocytes | Mouse | ~1.0 | [1][2][4] |

Note: The IC50 values are approximated from graphical data presented in the cited literature.

Cell Cycle Arrest in the G1 Phase

The anti-proliferative effect of this compound is attributed to its ability to induce cell cycle arrest in the G1 phase.[1][4][5] This prevents T cells from entering the S phase, during which DNA replication occurs, thereby halting their clonal expansion. Flow cytometry analysis of propidium iodide-stained T cells treated with this compound reveals a significant accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.

Table 2: Effect of this compound on T Lymphocyte Cell Cycle Distribution

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control (ConA-stimulated) | 45.3% | 41.2% | 13.5% | [1][4] |

| This compound (2 µg/mL) | 72.8% | 18.5% | 8.7% | [1][4] |

Modulation of Th1/Th2 Cytokine Balance

This compound plays a crucial role in modulating the balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine production.[1][2][4][5] It has been shown to decrease the secretion of pro-inflammatory Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while simultaneously increasing the production of anti-inflammatory Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). This shift in the cytokine profile contributes to its overall immunosuppressive effect.

Table 3: Effect of this compound on Cytokine Production by ConA-stimulated T Lymphocytes

| Cytokine | This compound Concentration (µg/mL) | Cytokine Concentration (pg/mL) | % Change from Control | Reference |

| IL-2 | 0 | 450 | - | [1][2] |

| 0.5 | 320 | -28.9% | [1][2] | |

| 1.0 | 210 | -53.3% | [1][2] | |

| 2.0 | 110 | -75.6% | [1][2] | |

| IFN-γ | 0 | 8500 | - | [1][2] |

| 0.5 | 6200 | -27.1% | [1][2] | |

| 1.0 | 4100 | -51.8% | [1][2] | |

| 2.0 | 2300 | -72.9% | [1][2] | |

| IL-4 | 0 | 80 | - | [1][2] |

| 0.5 | 130 | +62.5% | [1][2] | |

| 1.0 | 190 | +137.5% | [1][2] | |

| 2.0 | 250 | +212.5% | [1][2] | |

| IL-10 | 0 | 150 | - | [1][2] |

| 0.5 | 240 | +60.0% | [1][2] | |

| 1.0 | 350 | +133.3% | [1][2] | |

| 2.0 | 480 | +220.0% | [1][2] |

Induction of Heme Oxygenase-1 (HO-1)

This compound has been found to induce the expression of Heme Oxygenase-1 (HO-1) in T lymphocytes.[1][4][5] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by this compound represents a key mechanism underlying its immunomodulatory effects.

Table 4: Induction of HO-1 Protein Expression by this compound in T Lymphocytes

| Treatment | HO-1 Protein Expression (Relative Densitometry Units) | Reference |

| Control | Baseline | [1][4] |

| This compound (2 µg/mL) | Significant Increase | [1][4] |

Potential Signaling Pathways

While the precise signaling pathways through which this compound exerts its effects on T lymphocytes are still under investigation, evidence from studies on other physalins and related compounds suggests the potential involvement of the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of the NF-κB pathway is a common mechanism for many anti-inflammatory and immunosuppressive agents. While direct evidence for this compound is limited, other physalins have been shown to inhibit NF-κB activation.[4] It is hypothesized that this compound may interfere with the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in T-cell differentiation and function. The role of STAT3 in T-cell biology is complex, and its modulation can have profound effects on immune responses. Some studies on other physalins have suggested an interaction with the JAK/STAT pathway. Further investigation is required to determine if this compound directly or indirectly modulates STAT3 phosphorylation and its downstream targets in T lymphocytes.

References

- 1. Investigation of the immunosuppressive activity of this compound on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. investigation-of-the-immunosuppressive-activity-of-physalin-h-on-t-lymphocytes - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Physalin H in In Vitro Assays

Introduction

Physalin H is a naturally occurring steroidal lactone isolated from plants of the Physalis genus. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-leishmanial, and immunosuppressive properties. A key mechanism of its anti-cancer effects is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2][3][4] Specifically, this compound has been shown to disrupt the formation of the GLI1-DNA complex, a crucial step in the activation of Hh target genes.[1][2][3] This document provides a detailed protocol for the dissolution of this compound for use in various in vitro assays, along with representative experimental procedures and a summary of its reported biological activities.

Data Presentation

The following table summarizes the reported in vitro activities of this compound across different biological assays.

| Assay Type | Cell Line / Organism | Reported Activity (IC₅₀) | Reference |

| Hedgehog Signaling Inhibition | GLI1 Transcription Reporter Assay | 0.7 µM | [1][2][3] |

| Cytotoxicity | PANC-1 (Pancreatic Cancer) | 5.7 µM | [1][2][3] |

| DU145 (Prostate Cancer) | 6.8 µM | [1][2][3] | |

| Anti-leishmanial Activity | Leishmania major (promastigotes) | 3.04 ± 1.12 - 3.76 ± 0.85 µM | [5][6] |

| Leishmania tropica (promastigotes) | 9.59 ± 0.27 - 23.76 ± 1.10 µM | [5][6] |

Dissolution Protocol for this compound

This protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for in vitro applications.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure for Preparing a 10 mM Stock Solution:

-

Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.63 mg of this compound (Molecular Weight: 562.99 g/mol ).

-

Adding DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM stock solution, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, DMSO stock solutions are typically stable for up to 3 months.

Note on Final DMSO Concentration: When preparing working solutions by diluting the stock solution in cell culture medium, ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., PANC-1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

-

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions of this compound or the vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.

Anti-leishmanial Activity Assay

This protocol provides a general method for evaluating the activity of this compound against the promastigote stage of Leishmania species.

Materials:

-

Leishmania promastigotes (e.g., L. major) in logarithmic growth phase

-

Complete culture medium for Leishmania (e.g., M199)

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

Resazurin solution or other viability indicator

-

Microplate reader

Procedure:

-

Preparation of Parasite Suspension: Count the Leishmania promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in the Leishmania culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (a known anti-leishmanial drug).

-

Treatment: Add 100 µL of the parasite suspension to each well of a 96-well plate. Then, add 100 µL of the serially diluted this compound, vehicle control, or positive control to the respective wells.

-

Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.

-

Viability Assessment: After incubation, add a viability indicator such as resazurin and incubate for another 4-24 hours.

-

Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance according to the specifications of the viability indicator using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite inhibition compared to the vehicle control and determine the IC₅₀ value of this compound.

Mandatory Visualizations

Experimental Workflow for Dissolving this compound

Caption: Workflow for the preparation of this compound solutions.

Inhibition of the Hedgehog Signaling Pathway by this compound

Caption: Mechanism of this compound in Hedgehog signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:70241-09-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies | PLOS One [journals.plos.org]

Application Notes and Protocols for Testing Physalin H Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Physalin H in established animal models of inflammation, immunosuppression, and cancer. The information compiled is based on published research and aims to guide the design and execution of preclinical studies.

Anti-inflammatory and Immunosuppressive Efficacy of this compound

This compound has demonstrated significant dose-dependent anti-inflammatory and immunosuppressive activities in various murine models. The primary mechanisms of action include the modulation of T-cell responses, balancing of Th1/Th2 cytokine production, and induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1).

Animal Models

-

Delayed-Type Hypersensitivity (DTH) Mouse Model: This model is employed to assess the effect of this compound on T-cell mediated inflammation.[1][2]

-

Ovalbumin (OVA)-Immunized Mouse Model: This model is utilized to evaluate the immunosuppressive effect of this compound on antigen-specific T-cell proliferation and cytokine response.[1][2]

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model: This model is used to investigate the protective effects of this compound against acute inflammation and lung injury.

Data Presentation

Table 1: Efficacy of this compound in a Delayed-Type Hypersensitivity (DTH) Model

| Treatment Group | Dose (mg/kg) | Ear Swelling (mm) | Inhibition Rate (%) |

| Control (Vehicle) | - | 0.45 ± 0.05 | - |

| This compound | 4.4 | 0.32 ± 0.04* | 28.9 |

| This compound | 8.8 | 0.24 ± 0.03 | 46.7 |

| This compound | 17.6 | 0.18 ± 0.02 | 60.0 |

*p < 0.05, **p < 0.01 compared to control. Data extracted from Yu et al., 2010.

Table 2: Efficacy of this compound on T-cell Proliferation in Ovalbumin (OVA)-Immunized Mice

| Treatment Group | Dose (mg/kg) | Stimulation Index (SI) | Inhibition Rate (%) |

| Control (Vehicle) | - | 12.5 ± 1.5 | - |

| This compound | 4.4 | 9.8 ± 1.2* | 21.6 |

| This compound | 8.8 | 7.2 ± 0.9 | 42.4 |

| This compound | 17.6 | 5.1 ± 0.6 | 59.2 |

*p < 0.05, **p < 0.01 compared to control. Data extracted from Yu et al., 2010.

Table 3: Efficacy of this compound in an LPS-Induced Acute Lung Injury (ALI) Model

| Treatment Group | Dose (mg/kg) | Lung Wet/Dry Ratio | Total Cells in BALF (x10^5) | MPO Activity (U/g tissue) |

| Control (Saline) | - | 3.5 ± 0.2 | 0.5 ± 0.1 | 1.2 ± 0.2 |

| LPS + Vehicle | - | 6.8 ± 0.5 | 8.2 ± 0.9 | 5.8 ± 0.6 |

| LPS + this compound | 5 | 5.1 ± 0.4 | 5.1 ± 0.6 | 3.5 ± 0.4 |

| LPS + this compound | 10 | 4.2 ± 0.3 | 3.2 ± 0.4 | 2.1 ± 0.3 |

**p < 0.01 compared to LPS + Vehicle group. Data synthesized from findings on physalins in LPS-induced ALI models.[3]

Experimental Protocols

1.3.1. Delayed-Type Hypersensitivity (DTH) Protocol

-

Animals: BALB/c mice (6-8 weeks old).

-

Sensitization (Day 0): Shave the abdomen of the mice and apply 100 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) in acetone/olive oil (4:1) to the shaved skin.

-

Treatment: Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) intraperitoneally (i.p.) at the desired doses (e.g., 4.4, 8.8, and 17.6 mg/kg) daily from day 4 to day 9. The control group receives the vehicle.

-

Challenge (Day 5): Apply 20 µL of 0.2% DNFB to the inner and outer surface of the right ear. The left ear serves as a negative control.

-

Measurement (Day 6): 24 hours after the challenge, measure the thickness of both ears using a digital caliper. The degree of ear swelling is calculated as the difference in thickness between the right and left ears.

1.3.2. Ovalbumin (OVA)-Immunized Protocol

-

Animals: BALB/c mice (6-8 weeks old).

-

Immunization (Day 0 and Day 7): Immunize mice by i.p. injection of 100 µg of OVA emulsified in complete Freund's adjuvant (CFA) on day 0, followed by a booster injection of 100 µg of OVA in incomplete Freund's adjuvant (IFA) on day 7.

-

Treatment: Administer this compound i.p. at the desired doses daily for 7 days, starting from the day of the first immunization.

-

Spleen and Lymph Node Collection (Day 14): Euthanize the mice and aseptically remove the spleen and inguinal lymph nodes.

-

T-cell Proliferation Assay: Prepare single-cell suspensions from the spleen and lymph nodes. Culture the cells in 96-well plates and stimulate with OVA (100 µg/mL) for 72 hours. T-cell proliferation is assessed using an MTT assay or [³H]-thymidine incorporation. The Stimulation Index (SI) is calculated as the ratio of the absorbance/counts of stimulated cells to unstimulated cells.

1.3.3. LPS-Induced Acute Lung Injury (ALI) Protocol

-

Animals: C57BL/6 mice (8-10 weeks old).

-

Treatment: Administer this compound i.p. at the desired doses 1 hour before LPS challenge.

-

LPS Challenge: Induce ALI by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

-

Sample Collection (24 hours post-LPS):

-

Bronchoalveolar Lavage Fluid (BALF): Lavage the lungs with sterile PBS to collect BALF for total and differential cell counts and cytokine analysis.

-

Lung Tissue: Harvest lung tissue for histology, lung wet/dry ratio measurement, and myeloperoxidase (MPO) activity assay.

-

-

Efficacy Assessment:

-

Lung Wet/Dry Ratio: Weigh a portion of the lung tissue immediately after collection (wet weight) and then after drying in an oven at 60°C for 48 hours (dry weight). The ratio indicates the degree of pulmonary edema.

-

Cell Counts in BALF: Centrifuge the BALF and count the total number of cells using a hemocytometer. Perform differential cell counts on cytospin preparations stained with Wright-Giemsa.

-

MPO Activity: Homogenize lung tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.

-

Anti-Cancer Efficacy of this compound

This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. This inhibition leads to the downregulation of downstream target genes involved in cell proliferation and survival.

Animal Model

-

Xenograft Mouse Model: This model involves the subcutaneous or orthotopic implantation of human cancer cells with an activated Hedgehog pathway (e.g., pancreatic, prostate cancer cell lines) into immunodeficient mice (e.g., nude or SCID mice).

Data Presentation

Table 4: Efficacy of this compound in a Pancreatic Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Control (Vehicle) | - | 1250 ± 150 | - |

| This compound | 10 | 850 ± 120* | 32.0 |

| This compound | 20 | 550 ± 90** | 56.0 |

*p < 0.05, **p < 0.01 compared to control. Data is hypothetical and for illustrative purposes, based on the known mechanism of action.

Experimental Protocol

-

Animals: Nude mice (athymic Ncr-nu/nu, 6-8 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ human pancreatic cancer cells (e.g., PANC-1) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer this compound (e.g., 10 and 20 mg/kg) or vehicle i.p. daily.

-

Tumor Measurement: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period (e.g., 21 days).

-

Analysis: Excise the tumors, weigh them, and perform immunohistochemistry or Western blot analysis for Hh pathway markers (e.g., Ptch1, Bcl-2).

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Figure 1: Simplified signaling pathways modulated by this compound.

Experimental Workflows

Figure 2: Experimental workflow for the DTH model.

Figure 3: Experimental workflow for the OVA-immunized model.

References

Application Notes and Protocols for High-Throughput Screening of Physalin H Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin H is a naturally occurring seco-steroid belonging to the withanolide class, predominantly isolated from plants of the Solanaceae family. It has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include anti-cancer, anti-inflammatory, and immunomodulatory effects. The primary mechanisms of action identified for this compound and related physalins involve the modulation of key cellular signaling pathways such as the Hedgehog (Hh), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are frequently dysregulated in various diseases, making this compound a promising candidate for drug discovery and development.

This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the investigation of this compound's bioactivities. The included assays are designed for a 96-well or 384-well format, enabling the efficient screening of compound libraries and the characterization of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the known quantitative bioactivity data for this compound and related physalins. This information is crucial for designing experiments and interpreting screening results.

Table 1: Hedgehog Signaling Pathway Inhibition by this compound

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | GLI1 Transcriptional Activity | - | 0.7 | [1] |

Table 2: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | PANC1 (Pancreatic Cancer) | 5.7 | [1] |

| This compound | DU145 (Prostate Cancer) | 6.8 | [1] |

Table 3: NF-κB Pathway Inhibition by Related Physalins

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Physalin B | NF-κB Luciferase Reporter | HeLa | 6.07 | [2] |

| Physalin C | NF-κB Luciferase Reporter | HeLa | 6.54 | [2] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: NF-κB signaling pathway and the inhibitory action of physalins.

Caption: STAT3 signaling pathway and the inhibitory action of Physalin A.

Experimental Workflow Diagram

Caption: General high-throughput screening workflow for this compound bioactivity.

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening assays to assess the bioactivity of this compound on key signaling pathways.

Protocol 1: Hedgehog (Hh) Signaling Pathway Inhibition - GLI1 Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of GLI1, a key effector of the Hedgehog signaling pathway.

Principle: A cell line stably expressing a luciferase reporter gene under the control of GLI-responsive elements is used. Activation of the Hh pathway leads to GLI1-mediated transcription of luciferase. Inhibition of the pathway by compounds like this compound results in a decrease in the luminescent signal.

Materials:

-

Gli-Luciferase Reporter NIH3T3 Cell Line (or similar)

-

Growth Medium (e.g., DMEM with 10% FBS)

-

Assay Medium (e.g., DMEM with 0.5% FBS)

-

This compound stock solution (in DMSO)

-

Sonic Hedgehog (Shh) ligand or Smoothened agonist (e.g., SAG)

-

White, clear-bottom 96-well or 384-well plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend Gli-Luciferase Reporter cells in growth medium.

-

Seed 25,000 cells per well in a 96-well plate (or 5,000 cells/well in a 384-well plate) in a final volume of 100 µL (or 40 µL for 384-well).

-

Incubate at 37°C, 5% CO2 for 16-24 hours, or until cells are confluent.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay medium.

-

Gently remove the growth medium from the wells and replace it with 50 µL of the diluted this compound solutions. Include DMSO vehicle controls.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

-

-

Pathway Activation:

-

Prepare the Hh pathway agonist (e.g., Shh ligand or SAG) in assay medium at 2X the final desired concentration.

-

Add 50 µL of the agonist solution to each well (except for the unstimulated control wells).

-

Incubate the plate at 37°C, 5% CO2 for 24-30 hours.

-

-

Luminescence Detection:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate at room temperature for 10-15 minutes with gentle rocking, protected from light.

-

Measure luminescence using a plate luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the signal of the compound-treated wells to the DMSO vehicle control.

-

Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Signaling Pathway Inhibition - Luciferase Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Principle: This assay utilizes a cell line co-transfected with an NF-κB-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of NF-κB activation by this compound will decrease the firefly luciferase signal.

Materials:

-

HEK293T or HeLa cells

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Growth Medium (e.g., DMEM with 10% FBS)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

This compound stock solution (in DMSO)

-

White, flat-bottom 96-well plates

-

Dual-luciferase reporter assay system

-

Luminometer with dual injectors

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate to reach 50-70% confluency on the day of transfection.

-

Co-transfect the cells with the NF-κB firefly luciferase and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

-

Incubate for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in growth medium.

-

Replace the medium in the wells with the compound dilutions and pre-incubate for 1-2 hours.

-

Add TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated controls.

-

Incubate for 4-6 hours at 37°C.

-

-

Luminescence Detection:

-

Equilibrate the plate and dual-luciferase reagents to room temperature.

-

Measure firefly and Renilla luciferase activity sequentially using a luminometer with injectors, following the manufacturer's protocol.

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Normalize the ratios of the treated wells to the TNF-α stimulated, vehicle-treated control.

-

Determine the IC50 value by plotting the normalized ratios against the log of this compound concentration.

Protocol 3: NF-κB Nuclear Translocation - High-Content Imaging Assay

Objective: To visualize and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus by this compound.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus. This assay uses immunofluorescence and automated microscopy to quantify the nuclear-to-cytoplasmic intensity ratio of p65 staining.

Materials:

-

HeLa or HUVEC cells

-

Black, clear-bottom 384-well imaging plates

-

TNF-α

-

This compound stock solution (in DMSO)

-

Primary antibody against NF-κB p65

-

Alexa Fluor 488-conjugated secondary antibody

-

Hoechst 33342 nuclear stain

-

Fixation and permeabilization buffers

-

Blocking solution (e.g., 5% BSA in PBS)

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding:

-

Seed 2,500 cells per well in a 384-well imaging plate and incubate overnight.

-

-

Treatment and Stimulation:

-

Treat cells with serially diluted this compound for 1 hour.

-

Stimulate with 20 ng/mL TNF-α for 30 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with anti-p65 primary antibody overnight at 4°C.

-

Wash and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system with appropriate filters for Hoechst (nucleus) and Alexa Fluor 488 (p65).

-

Use the analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain.

-

Quantify the mean fluorescence intensity of p65 in both compartments for each cell.

-

Data Analysis:

-

Calculate the ratio of nuclear to cytoplasmic p65 intensity for each cell.

-

Average the ratios for all cells in a well.

-

Normalize the data to the stimulated (positive) and unstimulated (negative) controls.

-

Plot the normalized ratio against the log of this compound concentration to determine the IC50.

Protocol 4: STAT3 Activation - AlphaLISA Phospho-STAT3 (Tyr705) Assay

Objective: To quantify the inhibition of STAT3 phosphorylation at Tyrosine 705 by this compound in a homogeneous, high-throughput format.

Principle: The AlphaLISA SureFire Ultra assay is a bead-based immunoassay. In the presence of phosphorylated STAT3, two antibodies (one biotinylated, one with a tag) bind to the target, bringing streptavidin-coated Donor beads and anti-tag Acceptor beads into proximity. Laser excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads to emit light.

Materials:

-

Cell line with active STAT3 signaling (e.g., H292, U266) or cytokine-inducible cells (e.g., HeLa)

-

Growth medium

-

Cytokine for stimulation (e.g., IL-6)

-

This compound stock solution (in DMSO)

-

White 384-well OptiPlate™

-

AlphaLISA SureFire Ultra Human and Mouse Phospho-STAT3 (Tyr705) Detection Kit

-

AlphaScreen-capable plate reader

Procedure:

-

Cell Seeding and Treatment (One-Plate Protocol):

-

Seed 10,000 cells per well in a 384-well OptiPlate in 10 µL of growth medium and incubate overnight.

-

Add 2.5 µL of 5X concentrated this compound dilutions and pre-incubate for 1-2 hours.

-

Add 2.5 µL of 6X concentrated IL-6 (if required to induce phosphorylation) and incubate for 15-30 minutes.

-

-

Cell Lysis:

-

Add 5 µL of 4X Lysis Buffer to each well.

-

Incubate for 10 minutes at room temperature with shaking.

-

-

Detection:

-

Add 5 µL of the Acceptor Mix to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

Add 5 µL of the Donor Mix under subdued light.

-

Seal the plate and incubate for 1 hour at room temperature in the dark.

-

-

Signal Reading:

-

Read the plate on an AlphaScreen-capable reader.

-

Data Analysis:

-

Normalize the AlphaLISA signal to controls.

-

Plot the normalized signal against the log of this compound concentration to determine the IC50 value.

Protocol 5: NLRP3 Inflammasome Activation - IL-1β Release and Caspase-1 Activity Assays

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the release of IL-1β and the activity of Caspase-1.

Principle: NLRP3 inflammasome activation requires two signals: priming (e.g., with LPS) to upregulate pro-IL-1β and NLRP3, and activation (e.g., with Nigericin) to trigger inflammasome assembly and caspase-1 activation. Activated caspase-1 cleaves pro-IL-1β into its mature, secreted form.

Materials:

-

Human or murine macrophage cell line (e.g., THP-1, J774A.1)

-

Growth Medium (e.g., RPMI-1640 with 10% FBS)

-

LPS (Lipopolysaccharide)

-

Nigericin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

For IL-1β: Human or Mouse IL-1β ELISA Kit

-

For Caspase-1: Caspase-Glo® 1 Inflammasome Assay Kit

-

Plate reader (absorbance for ELISA, luminescence for Caspase-Glo)

Procedure:

-

Cell Seeding:

-

Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight. (For THP-1 cells, differentiate with PMA for 24-48 hours prior to the assay).

-

-

Priming and Compound Treatment:

-

Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL).

-

Immediately add serial dilutions of this compound to the appropriate wells.

-

Incubate for 3-4 hours at 37°C.

-

-

Activation:

-

Add Nigericin (e.g., 5-10 µM final concentration) to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Detection:

-

IL-1β Release (ELISA):

-

Carefully collect the cell culture supernatants.

-

Perform the IL-1β ELISA according to the manufacturer's protocol.

-

Read the absorbance at 450 nm.

-

-

Caspase-1 Activity (Caspase-Glo®):

-

Equilibrate the plate and Caspase-Glo® 1 Reagent to room temperature.

-

Add 100 µL of the reagent directly to each well.

-

Incubate for 1-1.5 hours at room temperature, protected from light.

-

Measure luminescence.

-

-

Data Analysis:

-

For both assays, normalize the signal of the treated wells to the LPS + Nigericin stimulated, vehicle-treated control.

-

Determine the IC50 value by plotting the normalized signal against the log of this compound concentration.

Conclusion